



AZD1981 solution preparation and stability for cell culture

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AZD1981: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1981 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTh2), also known as the DP2 receptor.[1][2][3] This receptor is activated by prostaglandin D2 (PGD2), a key mediator in type 2 inflammatory responses.[2][4] AZD1981 blocks the binding of PGD2 to CRTh2, thereby inhibiting downstream signaling pathways that lead to the activation and recruitment of various immune cells, including eosinophils, basophils, and Th2 lymphocytes.[2][3][4] These application notes provide detailed protocols for the preparation and use of AZD1981 in cell culture experiments, along with stability data and a summary of its mechanism of action.

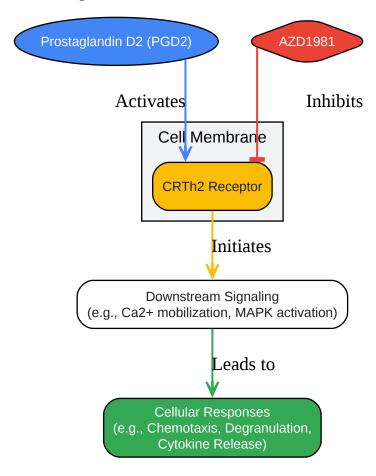
Mechanism of Action

AZD1981 is a reversible and non-competitive antagonist of the human CRTh2 receptor.[5] It has demonstrated high potency, with an IC50 of 4 nM for the human CRTh2 receptor.[1][6] The antagonist shows over 1000-fold selectivity for CRTh2 compared to more than 340 other enzymes and receptors, including the DP1 receptor, another PGD2 receptor.[1][2][3] By blocking the PGD2/CRTh2 signaling pathway, **AZD1981** effectively inhibits various cellular



responses, such as eosinophil shape change, CD11b upregulation, and chemotaxis of eosinophils and Th2 cells.[2][7][8]

Signaling Pathway



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Caption: PGD2 activates the CRTh2 receptor, initiating downstream signaling and cellular responses. **AZD1981** blocks this activation.

Solution Preparation and Stability

Proper preparation and storage of **AZD1981** solutions are critical for obtaining reproducible experimental results. The following tables summarize the recommended procedures.

Table 1: AZD1981 Stock Solution Preparation



Parameter	Recommendation	
Solvent	Dimethyl sulfoxide (DMSO)	
Solubility in DMSO	Up to 11 mg/mL (28.28 mM)[1]	
Preparation	Prepare a concentrated stock solution (e.g., 10 mM) in fresh, anhydrous DMSO.[1] Briefly vortex to ensure complete dissolution.	
Working Solution	Dilute the stock solution in the appropriate cell culture medium to the final desired concentration immediately before use.	

Table 2: Storage and Stability of AZD1981

Form	Storage Temperature	Stability	Notes
Powder	-20°C	3 years[1]	Store in a desiccated environment.
Stock Solution in DMSO	-80°C	1 year[1]	Aliquot to avoid repeated freeze-thaw cycles.[1]
Stock Solution in DMSO	-20°C	1 month[1]	Aliquot to avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

The following is a generalized protocol for an in vitro cell-based assay to evaluate the inhibitory effect of **AZD1981** on PGD2-mediated cellular responses. This protocol can be adapted for specific assays such as eosinophil shape change or chemotaxis.

Protocol: Inhibition of PGD2-Induced Eosinophil Shape Change

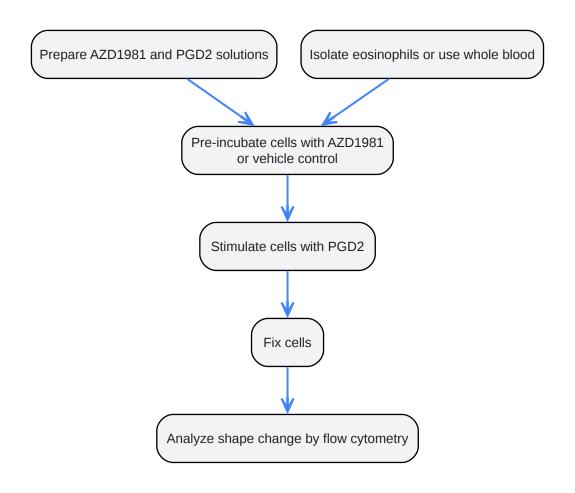


This protocol is based on methodologies described in studies where **AZD1981** was shown to inhibit PGD2-mediated eosinophil shape change.[7][8]

Materials:

- AZD1981
- Prostaglandin D2 (PGD2) or a selective CRTh2 agonist (e.g., DK-PGD2)
- Isolated human eosinophils or whole blood
- Assay buffer (e.g., Dulbecco's PBS with 10 mM HEPES, 10 mM glucose, 0.1% BSA)
- Fixative solution
- Flow cytometer

Experimental Workflow:





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Caption: Workflow for assessing **AZD1981**'s inhibition of PGD2-induced eosinophil shape change.

Procedure:

- Prepare Reagents:
 - Prepare a 10 mM stock solution of AZD1981 in DMSO. Create serial dilutions in assay buffer to achieve final desired concentrations (e.g., 0.1 μM, 1 μM).[7][8]
 - Prepare a stock solution of PGD2 or DK-PGD2 in an appropriate solvent and dilute to the desired working concentration in assay buffer. The final concentration of PGD2 used for stimulation may need to be optimized, but concentrations around 1 μM have been used.[2]
- Cell Preparation:
 - Isolate human eosinophils from peripheral blood using standard methods (e.g., density gradient centrifugation followed by negative selection).
 - Alternatively, whole blood can be used for the assay.[2]
- Assay Protocol:
 - Add 10 μL of the diluted AZD1981 solution or vehicle (assay buffer with the same final concentration of DMSO) to your cell suspension (e.g., 80 μL of whole blood or isolated eosinophils).
 - Incubate for a short period (e.g., 15 minutes) at 37°C.[2]
 - $\circ~$ Add 10 μL of the PGD2/DK-PGD2 solution to stimulate the cells.
 - Continue incubation at 37°C for an additional 15 minutes.
- Cell Fixation:
 - Stop the reaction by placing the samples on ice and adding a fixative solution.



- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer. Eosinophil shape change is typically measured as an increase in forward scatter (FSC).
 - Gate on the eosinophil population based on their characteristic side scatter (SSC) and forward scatter properties.
 - Quantify the change in mean FSC to determine the extent of shape change.

Expected Results:

Treatment with **AZD1981** is expected to cause a concentration-dependent inhibition of the PGD2-induced increase in eosinophil forward scatter.[2][7][8]

Quantitative Data Summary

The following table summarizes the reported in vitro potency of **AZD1981** from various studies.

Table 3: In Vitro Activity of AZD1981

Assay	Cell Type	Agonist	Potency (IC50)	Reference
Receptor Binding	Recombinant human CRTh2	Radiolabeled PGD2	4 nM	[1][2]
Receptor Binding	HEK293 cells expressing human CRTh2	[3H]PGD2	4.3 nM	[6]
CD11b Expression	Human Eosinophils	DK-PGD2	10 nM	[1][6]
Eosinophil Shape Change	Human Eosinophils	DK-PGD2	-	[2][7][8]
Chemotaxis	Human Eosinophils	PGD2	pIC50 = 7.6	[2]
Chemotaxis	Human Th2 cells	DK-PGD2	-	[2]



Safety and Other Considerations

For in vitro studies, it is important to maintain a low final concentration of the solvent (DMSO) in the cell culture medium, typically below 0.1%, to avoid solvent-induced cytotoxicity. While **AZD1981** has been evaluated in clinical trials, for research purposes, it is important to handle the compound according to its safety data sheet (SDS).[5][9][10]

These application notes and protocols are intended to serve as a guide. Researchers should optimize the experimental conditions for their specific cell systems and research questions.

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